Copper(II) methacryloxyethylacetoacetate
Overview
Description
Copper(II) methacryloxyethylacetoacetate is a chemical compound with the molecular formula C20H26CuO10This compound is a coordination complex of copper, which is often used in polymer chemistry and materials science due to its ability to form stable complexes with various ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) methacryloxyethylacetoacetate can be synthesized through the reaction of copper(II) acetate with methacryloxyethylacetoacetate in an appropriate solvent. The reaction typically involves the following steps:
- Dissolution of copper(II) acetate in a suitable solvent such as ethanol or methanol.
- Addition of methacryloxyethylacetoacetate to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation of the product by filtration and purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process would typically include:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pH, and solvent composition.
- Efficient purification techniques such as column chromatography or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Copper(II) methacryloxyethylacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or hydrazine.
Substitution: The methacryloxyethylacetoacetate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as amines, phosphines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes. Substitution reactions result in the formation of new copper complexes with different ligands .
Scientific Research Applications
Copper(II) methacryloxyethylacetoacetate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with unique properties.
Materials Science: Employed in the development of advanced materials such as coatings, adhesives, and composites.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Copper(II) methacryloxyethylacetoacetate involves its ability to form stable complexes with various biological molecules. The compound can interact with proteins, DNA, and other cellular components, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Copper(II) methacryloxyethylacetoacetate can be compared with other similar compounds, such as:
Copper(II) acetate: A simple copper salt with various applications in chemistry and industry.
Copper(II) methacrylate: A related compound used in polymer chemistry and materials science.
Copper(II) acetoacetate:
Properties
IUPAC Name |
copper;2-[(E)-1-hydroxy-3-oxobut-1-enoxy]ethyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14O5.Cu/c2*1-7(2)10(13)15-5-4-14-9(12)6-8(3)11;/h2*6,12H,1,4-5H2,2-3H3;/b2*9-6+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTUOTYKDDRIFW-WJTRLQBQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=CC(=O)C)O.CC(=C)C(=O)OCCOC(=CC(=O)C)O.[Cu] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCO/C(=C/C(=O)C)/O.CC(=C)C(=O)OCCO/C(=C/C(=O)C)/O.[Cu] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28CuO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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